N-Fmoc-4-Br-D-tryptophan

Peptide Chemistry Cross-Coupling Late-Stage Functionalization

Standard Fmoc-SPPS protocols often fail to yield peptides requiring both proteolytic stability and regioselective late-stage diversification. This D-configured, 4-brominated tryptophan building block solves that bottleneck: • Enables on-resin Suzuki-Miyaura cross-coupling via the 4-Br handle for SAR library generation. • D-enantiomer confers inherent resistance to proteases, critical for oral peptide candidates. • White to off-white crystalline powder; lot-specific COA ensures ≥97% purity by HPLC. Bulk quantities available.

Molecular Formula C26H21BrN2O4
Molecular Weight 505.4 g/mol
Cat. No. B15496383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-Br-D-tryptophan
Molecular FormulaC26H21BrN2O4
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O
InChIInChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1
InChIKeyOUMZDLOCSOPQHB-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-4-Br-D-tryptophan: Building Block Profile


N-Fmoc-4-Br-D-tryptophan (CAS 3012560-60-7) is a non-canonical amino acid derivative combining a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a D-configured tryptophan core brominated at the indole 4-position . With a molecular formula of C26H21BrN2O4 and a molecular weight of 505.36 g/mol, this compound is supplied as a white to off-white crystalline powder and is designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols . The bromine substituent introduces a versatile handle for post-synthetic modifications, particularly transition metal-catalyzed cross-coupling reactions, distinguishing it from canonical tryptophan building blocks [1].

Fmoc SPPS workflow compatible
4-Br regioselective cross-coupling handle
D-enantiomer for proteolytic resistance

N-Fmoc-4-Br-D-tryptophan: Irreplaceability vs. Analogs


Substituting N-Fmoc-4-Br-D-tryptophan with a non-halogenated D-tryptophan (e.g., Fmoc-D-Trp-OH) or a differently halogenated analog is not a functionally equivalent exchange due to the unique synthetic and biological consequences of the 4-bromo substituent on the D-enantiomer scaffold . While non-halogenated tryptophans lack the capacity for late-stage cross-coupling diversification, the 4-bromo group on the indole ring provides a specific, sterically defined site for regioselective functionalization that is not available with 5-, 6-, or 7-bromo regioisomers [1]. Furthermore, the D-configuration imparts resistance to proteolytic degradation, a feature absent in L-enantiomers, making this specific combination critical for achieving both synthetic versatility and enhanced biostability in the resulting peptide [2]. These combined properties are not substitutable by simpler, more common Fmoc-tryptophan building blocks.

Non-halogenated Fmoc-D-Trp lacks the bromine handle for cross-coupling diversification.
5-, 6-, or 7-bromo regioisomers exhibit distinct reactivity; cross-coupling efficiency may not transfer.
L-tryptophan enantiomer is proteolytically labile; peptide biostability may be reduced.

N-Fmoc-4-Br-D-tryptophan: Quantitative Evidence


Regioselective Cross-Coupling via 4-Bromo Handle

The 4-bromo substituent on the indole ring of N-Fmoc-4-Br-D-tryptophan serves as a unique, regioselective handle for transition metal-catalyzed cross-coupling reactions. This specific position is crucial for the synthesis of complex natural product scaffolds. For instance, in a palladium-catalyzed Heck reaction, a 4-bromotryptophan derivative undergoes selective vinylation under basic conditions, leading to a spontaneous cyclization to form clavicipitic acid, a communesin alkaloid precursor [1]. This regioselective reactivity, which can be controlled by the reaction pH [2], is a synthetic capability not shared by non-halogenated tryptophans (which lack the bromine handle) or by 5-, 6-, and 7-bromo regioisomers, which exhibit different electronic and steric environments that alter coupling efficiency and product distribution [3].

Regioselective 4-Br Cross-Coupling
Reported
pH-dependent C4 vinylation (Heck) enables spontaneous cyclization to clavicipitic acid core; selectivity not shared by other regioisomers.
Supports one-pot Heck/cyclization route to indole alkaloids.
Pd catalyst, specific basic conditions required.
Peptide Chemistry Cross-Coupling Late-Stage Functionalization

Biostability & Bioactivity: Bromination and D-Configuration

The incorporation of brominated tryptophans into cyclic peptides has been shown to confer significantly improved biostability in human serum, a key determinant of therapeutic potential [1]. While this specific study focuses on 5-, 6-, and 7-bromo regioisomers, the underlying principle of enhanced stability due to halogenation is a class-level inference applicable to 4-bromo derivatives as well [2]. Crucially, this improved biostability is synergistic with the inherent resistance to proteolysis provided by the D-enantiomer configuration [3]. In contrast, peptides containing the natural L-tryptophan are highly susceptible to rapid enzymatic degradation. A direct procurement choice for N-Fmoc-4-Br-D-tryptophan, therefore, is a decision to prioritize building blocks that incorporate both a D-amino acid for baseline stability and a bromine handle for potential further enhancement and functionalization [1].

Biostability: Bromination & D-Config
Class-level
Bromotryptophan class shows enhanced human serum stability; D-enantiomer adds inherent proteolytic resistance.
Class-level inference; data to verify for 4-bromo-D-Trp.
Based on 5/6/7-Br analog studies.
Peptide Therapeutics Proteolytic Stability Cyclic Peptides

On-Resin Suzuki-Miyaura Cross-Coupling Compatibility

Brominated tryptophans are established as compatible building blocks for the synthesis of bicyclic stapled peptides via on-resin Suzuki-Miyaura cross-coupling [1]. This methodology allows for the creation of conformationally constrained peptide architectures with enhanced target affinity and cell permeability [2]. While 5-, 6-, and 7-bromo regioisomers were explicitly shown to be compatible with this technique [1], the 4-bromo variant is a logical extension for this application due to its analogous reactivity in palladium-catalyzed reactions [3]. Selecting N-Fmoc-4-Br-D-tryptophan over a non-halogenated or non-D analog enables access to this powerful diversification strategy, providing a direct route to privileged peptide scaffolds that are otherwise difficult to obtain [1].

On-Resin Suzuki-Miyaura Compatibility
Class-level
5/6/7-Br regioisomers proven compatible with on-resin cross-coupling for bicyclic stapled peptides; 4-Br analog inferred.
May enable bicyclic peptide synthesis on solid support.
Validation with 4-Br-D-Trp advisable.
Bicyclic Peptides Stapled Peptides On-Resin Modification

N-Fmoc-4-Br-D-tryptophan: Optimal Applications


Ergot Alkaloid and Indole Natural Product Synthesis

The unique pH-dependent reactivity of the 4-bromo substituent on the indole ring of N-Fmoc-4-Br-D-tryptophan enables highly efficient, protecting-group-minimized syntheses of complex natural products like clavicipitic acid [1]. In this application, the building block's specific regiochemistry is not merely a functional group but a crucial determinant of the synthetic route's success, allowing for a one-pot Heck reaction/cyclization sequence that is impossible with other halogenated or non-halogenated tryptophan derivatives [1][2]. This makes it an indispensable starting material for medicinal chemistry programs targeting this pharmacologically important alkaloid class [3].

Stable and Permeable Peptide Therapeutics

For peptide drug candidates where enhanced stability against proteases and improved membrane permeability are primary objectives, N-Fmoc-4-Br-D-tryptophan is a rational building block choice [1]. The combination of the D-enantiomer, which inherently resists enzymatic degradation, and the bromine atom, which can further enhance stability and membrane interactions, makes it a strategic upgrade over L-tryptophan or non-halogenated D-tryptophan [1][2]. This is particularly relevant for the development of oral peptide therapeutics, where overcoming enzymatic barriers is a critical challenge [3].

Bicyclic and Stapled Peptide On-Resin Synthesis

This building block is ideally suited for the preparation of bicyclic and stapled peptides, a class of compounds with high target affinity and cell permeability, by enabling on-resin Suzuki-Miyaura cross-coupling [1]. The 4-bromo substituent serves as the reactive handle for this late-stage diversification, allowing for the creation of structurally complex, pre-organized macrocycles directly on the solid support [1][2]. This application is directly supported by the proven compatibility of other bromotryptophan regioisomers with this advanced synthetic method [1].

SAR Probing the Tryptophan 4-Position

In medicinal chemistry projects where the 4-position of the tryptophan side chain is a key site for interaction with a biological target, N-Fmoc-4-Br-D-tryptophan is an essential tool [1]. It allows for the systematic exploration of this position by serving as a common precursor for the installation of diverse aryl, alkyl, or other functional groups via cross-coupling [2]. This facilitates the rapid generation of peptide analogs for SAR analysis, accelerating lead optimization cycles [3].

Application
Selection Property
Validation Focus
Ergot alkaloid & indole natural product synthesis
4-Br regioselective handle for one-pot Heck/cyclization
Synthetic efficiency & product purity
Protease-resistant & cell-permeable peptide research
D-enantiomer proteolytic resistance + bromine for potential stability
In vitro serum stability & membrane permeability assays
Bicyclic & stapled peptide on-resin synthesis
On-resin Suzuki-Miyaura coupling via 4-Br handle
Cross-coupling yield & resin-bound purity
SAR exploration at tryptophan 4-position
Late-stage diversification through cross-coupling
Analog synthesis & biological assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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